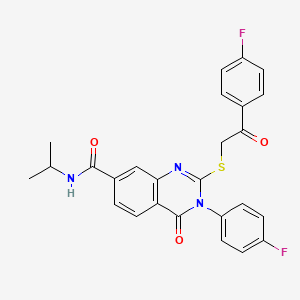
3-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H21F2N3O3S and its molecular weight is 493.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C20H19F2N3O2S with a molecular weight of 397.45 g/mol. The structure includes a quinazoline core, which is often associated with various pharmacological activities.
Anticancer Activity
Quinazolines and their derivatives have been extensively studied for their anticancer properties. Recent studies indicate that compounds like the one can inhibit key pathways involved in tumor growth:
- Mechanisms of Action :
- Inhibition of EGFR : Quinazolines are known to inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- DNA Repair Inhibition : Some quinazoline derivatives interfere with DNA repair mechanisms, enhancing the cytotoxic effects on cancer cells .
Case Studies
- In vitro Studies : A series of quinazoline derivatives were tested against various cancer cell lines (e.g., A549, HCT116). The compound demonstrated significant cytotoxicity with IC50 values in the nanomolar range, indicating potent anticancer activity .
- Animal Models : In vivo studies showed that administration of similar quinazoline derivatives resulted in tumor growth inhibition in xenograft models, supporting their potential as anticancer agents .
Antimicrobial Activity
Quinazoline derivatives have also shown promising antimicrobial activity against a range of bacterial and fungal strains.
- Activity Spectrum : The compound exhibited broad-spectrum antimicrobial effects, particularly against Gram-positive bacteria and certain fungi .
Research Findings
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values indicating effective inhibition of bacterial growth at low concentrations, highlighting the potential for therapeutic applications in infectious diseases .
- Mechanism Insights : The antimicrobial action is believed to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Activity
The anti-inflammatory potential of quinazolines has been recognized, particularly through their ability to inhibit cyclooxygenase (COX) enzymes.
- Selectivity for COX-2 : Compounds similar to the one discussed have shown selectivity for COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
Experimental Evidence
- In vitro COX Inhibition : The compound demonstrated significant inhibition of COX-2 activity in cell-based assays, suggesting potential use as an anti-inflammatory agent .
- Analgesic Effects : In animal models, compounds from this class exhibited analgesic effects comparable to established NSAIDs like celecoxib .
Comparative Analysis Table
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxo-N-propan-2-ylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2N3O3S/c1-15(2)29-24(33)17-5-12-21-22(13-17)30-26(31(25(21)34)20-10-8-19(28)9-11-20)35-14-23(32)16-3-6-18(27)7-4-16/h3-13,15H,14H2,1-2H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVNZZMOZBLHAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














